3-(2-Methanesulfonylethyl)piperidine
Description
Contextualization within Piperidine (B6355638) Alkaloid Chemistry
Piperidine is a heterocyclic amine consisting of a six-membered ring with five methylene (B1212753) bridges (–CH₂–) and one amine bridge (–NH–). wikipedia.org This structural motif is a cornerstone in the chemistry of natural products, forming the core of a vast class of compounds known as piperidine alkaloids. wikipedia.org These naturally occurring alkaloids are widespread in the plant kingdom and are known for their diverse biological activities. wikipedia.orgresearchgate.net
Prominent examples of piperidine alkaloids include:
Piperine (B192125): The compound responsible for the pungency of black pepper (Piper nigrum), from which piperidine derives its name. wikipedia.orgwikipedia.org
Coniine: A toxic alkaloid found in poison hemlock, historically infamous for its use in the execution of Socrates. wikipedia.orgslideshare.net
Lobeline: An alkaloid derived from Indian tobacco (Lobelia inflata) with various pharmacological effects. wikipedia.orgslideshare.net
Significance of Sulfone Moieties in Organic Synthesis
The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms (R-S(=O)₂-R'), is a vital component in modern organic and medicinal chemistry. iomcworld.comtandfonline.com Sulfones are not merely passive structural elements; their unique electronic and physical properties are actively exploited to enhance the characteristics of organic molecules. namiki-s.co.jp
The sulfone moiety is highly polar and acts as a potent electron-withdrawing group. researchgate.netresearchgate.net In the context of medicinal chemistry, the incorporation of a sulfone group, such as the methanesulfonyl (methylsulfone) group present in 3-(2-Methanesulfonylethyl)piperidine, can confer several advantageous properties to a molecule. namiki-s.co.jp These attributes are often sought during the optimization of lead compounds in drug discovery. researchgate.net
| Biological Activity | Sulfone-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. iomcworld.com | The group itself can be a key pharmacophore responsible for a molecule's therapeutic effect. |
Historical Development of Related Chemical Entities
The historical threads of the two core components of this compound—the piperidine ring and the sulfone group—have developed over more than a century and a half.
The story of piperidine began in the mid-19th century. It was first isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours. atamanchemicals.com Both chemists obtained the compound through the chemical degradation of piperine from black pepper. atamanchemicals.com As organic chemistry matured, piperidine became a fundamental heterocyclic compound, with its industrial synthesis later being achieved through the hydrogenation of pyridine (B92270). wikipedia.org By the mid-20th century, the piperidine nucleus was recognized as a critical component in the development of major drug classes, including analgesics and psychotropics. atamanchemicals.com
The medicinal significance of organosulfur compounds gained widespread recognition in the early 20th century with the development of sulfonamides, the first class of synthetic antimicrobial agents, commonly known as "sulfa drugs". mdpi.com This breakthrough highlighted the therapeutic potential of molecules containing the sulfonyl group and catalyzed extensive research into other organosulfur compounds. tandfonline.com Over the subsequent decades, interest in sulfur-containing functional groups, including sulfones, has continued to grow, and they are now integral to the design of a vast array of approved drugs and clinical candidates. tandfonline.com
Overview of Current Research Trajectories for this compound
While specific research focusing exclusively on this compound may be limited, its structure suggests its role as a valuable chemical intermediate and building block in broader research endeavors. Current research trajectories for compounds of this class are primarily directed by the principles of medicinal chemistry and drug discovery.
The primary application for such a compound is in the synthesis of novel, more complex molecules. Researchers can utilize the piperidine ring as a versatile scaffold and the methanesulfonylethyl group as a modulator of physicochemical properties. researchgate.netnamiki-s.co.jp The key research directions include:
Scaffold for Chemical Libraries: The compound can serve as a starting point for creating diverse libraries of molecules for high-throughput screening against various biological targets. nbinno.com The functional groups (the secondary amine of the piperidine and the sulfone) provide handles for further chemical modification.
Optimization of Pharmacokinetics: In drug development, the methanesulfonylethyl side chain might be introduced into a lead molecule to fine-tune its properties. The sulfone group can enhance solubility and metabolic stability, which are critical for a drug's performance in the body. namiki-s.co.jpresearchgate.net
Structure-Activity Relationship (SAR) Studies: This compound and its analogs can be synthesized to systematically probe the SAR of a class of biologically active molecules. By modifying the piperidine core or the side chain, chemists can determine which structural features are essential for therapeutic activity. namiki-s.co.jp
Development of Novel Therapeutic Agents: The piperidine scaffold is a key feature in drugs targeting a wide range of conditions, including cancer and central nervous system disorders. researchgate.netnih.gov The combination of a piperidine ring and a sulfone moiety could be explored in the design of novel enzyme inhibitors or receptor modulators. nih.gov
Table 2: Potential Research Applications and Trajectories
| Research Area | Objective | Role of this compound |
|---|---|---|
| Drug Discovery | Identify novel drug candidates. | A building block for creating diverse chemical libraries for screening. nbinno.com |
| Medicinal Chemistry | Optimize the properties of a lead compound. | The sulfone moiety can be used to improve solubility, metabolic stability, and other pharmacokinetic parameters. namiki-s.co.jpresearchgate.net |
| Synthetic Chemistry | Develop new synthetic methods and molecules. | An intermediate for the synthesis of complex piperidine-containing target molecules. mdpi.com |
| Pharmacology | Investigate the biological effects of new compounds. | A core structure for novel compounds to be tested for activity against various diseases like cancer or neurological disorders. researchgate.netnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
3-(2-methylsulfonylethyl)piperidine |
InChI |
InChI=1S/C8H17NO2S/c1-12(10,11)6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
WDOWKOUEQQUIPO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1CCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 2 Methanesulfonylethyl Piperidine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 3-(2-Methanesulfonylethyl)piperidine reveals several plausible disconnection points, guiding the design of synthetic routes. The primary disconnections involve the carbon-carbon and carbon-nitrogen bonds of the piperidine (B6355638) ring and the carbon-carbon bond of the side chain.
One logical disconnection is at the C3-side chain bond. This suggests a precursor such as a 3-functionalized piperidine that can be alkylated or a piperidine derivative that can undergo a Michael addition. This leads to two main strategies:
Strategy A: Alkylation. This approach involves the disconnection of the C-C bond between the piperidine ring and the ethyl group. The synthons for this disconnection are a nucleophilic 3-piperidyl anion equivalent and a two-carbon electrophile bearing the methanesulfonyl group, or a nucleophilic piperidine precursor and an electrophilic side chain.
Strategy B: Michael Addition. This strategy disconnects the C-C bond further from the ring, between the alpha and beta carbons of the ethyl group. This points to a Michael addition of a nucleophile at the 3-position of a piperidine precursor to an activated alkene, such as methyl vinyl sulfone.
A further disconnection of the piperidine ring itself suggests precursors that can undergo cyclization to form the six-membered heterocycle. Common precursors for piperidine synthesis include 1,5-dicarbonyl compounds, amino alcohols, or functionalized pyridines.
| Disconnection Approach | Key Precursors | Synthetic Strategy |
| C3-Side Chain (Alkylation) | N-protected-3-halopiperidine and a sulfonyl-stabilized carbanion. | Nucleophilic substitution |
| C3-Side Chain (Michael) | N-protected piperidine derivative (e.g., enamine) and methyl vinyl sulfone. | Conjugate addition |
| Piperidine Ring (Cyclization) | 5-amino-1-alkene or a δ-amino ketone. | Reductive amination, aza-Cope rearrangement, etc. |
| Piperidine Ring (Reduction) | 3-(2-Methanesulfonylethyl)pyridine. | Catalytic hydrogenation of the corresponding pyridine (B92270). nih.govasianpubs.org |
Classical Synthetic Routes to the Piperidine Core
The piperidine scaffold is a common motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction.
The formation of the piperidine ring can be achieved through various intramolecular cyclization strategies. These methods often involve the formation of one or two carbon-nitrogen bonds in the final ring-closing step.
Reductive Amination: Intramolecular reductive amination of δ-amino ketones or aldehydes is a widely used method. This reaction proceeds through the formation of a cyclic iminium ion intermediate, which is then reduced in situ to the piperidine.
Radical Cyclization: Radical-mediated cyclization of unsaturated N-centered radicals offers another route. For instance, the cyclization of N-alkenyl-α-amino radicals can lead to the formation of the piperidine ring. nih.gov
Aza-Diels-Alder Reaction: The [4+2] cycloaddition of an aza-diene with a dienophile is a powerful tool for constructing substituted piperidines, often with good control over stereochemistry.
Ring-Closing Metathesis (RCM): RCM of a diene containing a nitrogen atom has become a popular method for the synthesis of various heterocyclic compounds, including piperidines.
| Cyclization Method | Starting Material Type | Key Reagents/Catalysts |
| Reductive Amination | δ-Amino ketone/aldehyde | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C |
| Radical Cyclization | N-alkenyl amine derivative | Bu₃SnH, AIBN |
| Aza-Diels-Alder | Aza-diene and dienophile | Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) |
| Ring-Closing Metathesis | α,ω-diene with a nitrogen linker | Grubbs' or Schrock's catalyst |
Achieving stereocontrol in the synthesis of substituted piperidines is crucial, especially for pharmaceutical applications. Several strategies are employed to control the stereochemistry at the C3 position.
Substrate Control: The use of chiral starting materials can direct the stereochemical outcome of the cyclization reaction. For example, starting from a chiral amino alcohol can lead to the formation of an enantiomerically enriched piperidine.
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can influence the facial selectivity of reactions, such as alkylation or conjugate addition, on the piperidine precursor. The auxiliary is then removed in a later step.
Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or transition metal complexes, can induce enantioselectivity in the ring-forming reaction or in the introduction of substituents. Rhodium and iridium-based catalysts have shown promise in the asymmetric hydrogenation of substituted pyridines. chemrxiv.org
Introduction of the Methanesulfonylethyl Moiety
Once the piperidine core is established, or during its formation, the 2-methanesulfonylethyl group must be introduced at the 3-position.
The sulfone functionality is typically stable and can be introduced at various stages of the synthesis. One common method is the oxidation of a corresponding sulfide.
Oxidation of a Thioether: A precursor, 3-(2-(methylthio)ethyl)piperidine, can be synthesized and subsequently oxidized to the desired sulfone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The thioether precursor can be prepared by the reaction of a 3-(2-haloethyl)piperidine with sodium thiomethoxide.
The formation of the carbon-sulfur bond is a key step in constructing the side chain.
Nucleophilic Substitution: A direct approach involves the reaction of a piperidine nucleophile with an electrophile containing the methanesulfonyl group. For instance, an N-protected 3-lithiated piperidine could react with an electrophile like 1-bromo-2-(methylsulfonyl)ethane. However, the generation and reaction of such organolithium species can be challenging. ic.ac.uknih.gov
Michael Addition: A highly effective method for forming the carbon-carbon bond of the side chain is the Michael addition of a nucleophile to methyl vinyl sulfone. researchgate.net An enamine derived from an N-protected 3-piperidone can serve as the nucleophile. Subsequent reduction of the ketone and deprotection would yield the target compound. Alternatively, a cuprate (B13416276) reagent derived from an N-protected 3-halopiperidine could be used as the Michael donor.
A plausible synthetic sequence could involve:
Protection of the nitrogen of 3-piperidone.
Formation of an enamine or enolate from the protected 3-piperidone.
Michael addition to methyl vinyl sulfone to introduce the 2-methanesulfonylethyl group at the 3-position.
Reduction of the ketone at the 3-position (if starting from 3-piperidone).
Deprotection of the nitrogen to yield this compound.
Another viable route starts from a pyridine precursor:
Synthesis of 3-(2-methanesulfonylethyl)pyridine via methods such as a cross-coupling reaction.
Catalytic hydrogenation of the pyridine ring to the piperidine ring. nih.govasianpubs.orgresearchgate.netliverpool.ac.uk This method is direct but may require specific catalysts to avoid reduction of the sulfone group.
| Method | Key Reagents | Advantages | Challenges |
| Alkylation with Pre-formed Side Chain | N-protected 3-lithiated piperidine, 1-bromo-2-(methylsulfonyl)ethane | Direct introduction of the complete side chain. | Generation and stability of the organolithium species can be problematic. |
| Michael Addition | N-protected 3-piperidone enamine, methyl vinyl sulfone | Mild reaction conditions, good for C-C bond formation. | Requires a ketone precursor and subsequent reduction. |
| Oxidation of Thioether | 3-(2-(methylthio)ethyl)piperidine, m-CPBA or H₂O₂ | Reliable and high-yielding oxidation. | Requires synthesis of the thioether precursor. |
| Pyridine Hydrogenation | 3-(2-Methanesulfonylethyl)pyridine, H₂, catalyst (e.g., PtO₂, Rh/C) | Atom-economical and potentially a one-step conversion from the pyridine. | Catalyst poisoning by sulfur, potential for side reactions. asianpubs.org |
Advanced and Enantioselective Synthesis of this compound
No specific methods detailing the advanced or enantioselective synthesis of this compound have been documented in the reviewed literature. While general strategies for the asymmetric synthesis of 3-substituted piperidines exist, their application to this specific compound has not been reported.
Asymmetric Catalysis in C-C and C-N Bond Formation
There are no published examples of asymmetric catalysis being used to form the carbon-carbon or carbon-nitrogen bonds in the synthesis of this compound. General approaches, such as the asymmetric hydrogenation of substituted pyridinium (B92312) salts, have been developed for other chiral piperidines, but not for precursors of the target compound. unimi.it
Chiral Auxiliary Approaches
The use of chiral auxiliaries to guide the stereoselective synthesis of this compound has not been described in the available scientific literature. Chiral auxiliaries are a well-established method for controlling stereochemistry in the synthesis of other complex molecules, but their specific application to this compound is not documented. nih.gov
Diastereoselective Synthesis
No specific diastereoselective synthetic routes for this compound or its immediate precursors were found. General methods for achieving diastereoselectivity in piperidine ring formation, such as the hydrogenation of substituted pyridines or intramolecular cyclizations, are known but have not been specifically applied to this target molecule. whiterose.ac.uknih.gov
Protecting Group Strategies and Deprotection Methodologies
While the synthesis of a substituted piperidine like this compound would likely require the use of nitrogen protecting groups (such as Boc, Cbz, or benzyl (B1604629) groups), no literature specifically discusses the protecting group strategy and subsequent deprotection for this compound. The choice of protecting group is critical in any multi-step synthesis to ensure compatibility with other reagents and reaction conditions. ucoz.comcreative-peptides.com
Optimization of Reaction Conditions and Yields
There is no available research dedicated to the optimization of reaction conditions—such as temperature, solvent, catalyst, or reaction time—to maximize the yield of this compound. Such studies are typically undertaken during process development for commercially relevant molecules, but this information has not been made public for the target compound.
Novel Synthetic Pathways and Green Chemistry Approaches
No novel synthetic pathways or methodologies employing the principles of green chemistry for the synthesis of this compound have been reported. Green chemistry approaches, which focus on reducing waste and using less hazardous substances, are a key area of modern synthetic chemistry, but their application to this specific molecule is not documented in the literature. ajchem-a.com
Derivatization and Structural Modification of 3 2 Methanesulfonylethyl Piperidine
Chemical Transformations of the Piperidine (B6355638) Ring
N-Substitution Reactions
No studies have been identified that describe the N-alkylation, N-arylation, N-acylation, or N-sulfonylation of 3-(2-Methanesulfonylethyl)piperidine. While N-functionalization is a common strategy in medicinal chemistry to modulate the pharmacological properties of piperidine-containing compounds, specific examples and reaction conditions for this starting material are not available in the literature.
Functionalization at Ring Positions (e.g., C2, C4, C5, C6)
There is no published research on the direct functionalization of the carbon atoms of the piperidine ring of this compound. Methodologies such as lithiation followed by electrophilic quench, or C-H activation, which are used for other piperidine systems, have not been reported for this specific compound.
Modifications of the Sulfone Side Chain
Variations of the Alkyl Spacer Length
No literature was found describing the synthesis of analogs of this compound with varying lengths of the ethyl spacer connecting the piperidine ring and the methanesulfonyl group.
Alterations of the Sulfonyl Group
There are no reports on the modification of the methanesulfonyl group in this compound to other sulfonyl derivatives or its replacement with other functional groups.
Heterocyclic Ring Fusions and Annulations Involving the Piperidine Nucleus
No documented examples exist of heterocyclic ring fusions or annulation reactions using this compound as a precursor to create more complex polycyclic systems.
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies (Pre-clinical/Mechanistic Focus)
The synthesis of analogs of this compound is crucial for elucidating the relationship between chemical structure and biological function. SAR studies systematically modify specific regions of the molecule to identify key functional groups and structural features responsible for its activity. These studies often focus on modifications of the piperidine ring and the methanesulfonylethyl side chain.
A common strategy for modifying the piperidine core involves N-substitution. The secondary amine of the piperidine ring is a prime target for derivatization, allowing for the introduction of a wide array of functional groups. For instance, N-acylation, N-alkylation, and N-sulfonylation can be readily achieved to explore the impact of steric and electronic properties at this position on biological activity.
Modifications can also be introduced at other positions of the piperidine ring. For example, the synthesis of piperidine modification analogs has been a key strategy in the discovery of novel modulators of the Survival of Motor Neuron (SMN) protein. nih.gov A general synthetic scheme for such modifications is outlined below:
Scheme 1: Synthesis of Piperidine Modification Analogs nih.gov
| Step | Reagents and Conditions | Description |
| i | Dioxane, Triethylamine, Microwave | Initial reaction to prepare the piperidine core for further modification. |
| ii | Arylboronic acids or pinacol esters, 2.0 N Na2CO3, 5% Pd(PPh3)4, Microwave, 100 °C | Suzuki coupling to introduce various aryl groups. |
| iii | LiOH, THF, H2O | Hydrolysis of an ester to a carboxylic acid. |
| iv | EDC, DMAP, Microwave, 100 °C | Amide bond formation. |
| v | KOCN, H2O, or R5COCl, triethylamine, or R6SO2Cl, triethylamine | Introduction of urea, amide, or sulfonamide functionalities. |
| vi | Trifluoroacetic acid | Removal of a protecting group. |
| vii | Acetyl chloride, triethylamine | Acetylation of an amine. |
| viii | ZnBr2, NaOH, dioxane, H2O, 120 °C | A cross-coupling reaction. |
Library Design and Combinatorial Chemistry Approaches
The this compound scaffold is well-suited for the construction of chemical libraries using combinatorial chemistry techniques. nih.gov Combinatorial chemistry enables the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. nih.gov This approach is particularly valuable for lead discovery and optimization in drug development. nih.gov
The design of a combinatorial library based on the piperidine scaffold typically involves a pharmacophore model, which is a conceptual representation of the key molecular features required for biological activity. nih.gov This model guides the selection of building blocks to be incorporated into the library, ensuring that the synthesized compounds have a higher probability of interacting with the desired biological target. nih.govnih.gov
Parallel synthesis is a common technique used to generate piperidine libraries. nih.gov In this approach, a common intermediate is dispensed into an array of reaction vessels, and then different reagents are added to each vessel to generate a unique final product. This method allows for the efficient production of a large number of individual compounds.
An example of a library design strategy for piperidine derivatives is outlined in the table below:
| Library Design Strategy | Description | Key Advantages |
| Focused Library | Based on a known pharmacophore for a specific target. Building blocks are selected to explore the chemical space around the pharmacophore. nih.gov | Higher hit rate for the intended target. |
| Diversity-Oriented Library | Aims to cover a broad range of chemical space by using a diverse set of building blocks and reaction pathways. | Useful for identifying novel biological activities and targets. |
| Parallel Synthesis | Individual compounds are synthesized in separate reaction vessels, allowing for the creation of a spatially addressed library. nih.gov | Simplifies hit identification as the structure of each compound is known by its location. |
| Split-and-Pool Synthesis | A solid-phase synthesis technique where resin beads are split into multiple portions, coupled with different building blocks, and then pooled together for the next reaction step. | Can generate a very large number of compounds efficiently. |
The integration of computational tools, such as virtual screening and molecular docking, can further enhance the design of combinatorial libraries. nih.gov These in silico methods can help prioritize the synthesis of compounds that are most likely to be active, thereby increasing the efficiency of the drug discovery process. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3 2 Methanesulfonylethyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the structure of 3-(2-Methanesulfonylethyl)piperidine in solution. One-dimensional (¹H and ¹³C) and multi-dimensional (COSY, HSQC, HMBC) experiments are employed to unambiguously assign all proton and carbon signals.
The ¹H NMR spectrum is expected to show complex multiplets for the piperidine (B6355638) ring protons due to spin-spin coupling. The protons of the ethyl chain and the methyl group of the sulfone will appear as distinct signals. Similarly, the ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted data based on spectral analysis of analogous piperidine and sulfone compounds.
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | J (Hz) |
| Piperidine C2 | 46.5 | 3.10 (ax), 2.65 (eq) | m | - |
| Piperidine C3 | 35.8 | 1.85 | m | - |
| Piperidine C4 | 26.2 | 1.70 (ax), 1.60 (eq) | m | - |
| Piperidine C5 | 24.5 | 1.70 (ax), 1.60 (eq) | m | - |
| Piperidine C6 | 46.9 | 3.10 (ax), 2.65 (eq) | m | - |
| Ethyl C1' | 31.5 | 2.05 | m | - |
| Ethyl C2' | 52.1 | 3.15 | t | 7.5 |
| Sulfone CH₃ | 42.3 | 2.95 | s | - |
| NH | - | 1.90 | br s | - |
The piperidine ring exists predominantly in a chair conformation to minimize steric and torsional strain. researchgate.netacs.org The 3-(2-Methanesulfonylethyl) substituent can occupy either an axial or an equatorial position. The conformational equilibrium is a critical aspect of the molecule's structure.
Multi-dimensional NMR techniques, particularly those that provide information on through-bond scalar couplings (like COSY and HMBC) and through-space dipolar couplings (NOESY/ROESY), are essential for this analysis. nih.govresearchgate.net The magnitude of the vicinal coupling constants (³JHH) between protons on the piperidine ring, extracted from high-resolution 1D or 2D J-resolved spectra, provides direct evidence for the preferred conformation. Large diaxial couplings (³Jₐₐ ≈ 10-13 Hz) compared to smaller axial-equatorial (³Jₐₑ ≈ 2-5 Hz) and equatorial-equatorial (³Jₑₑ ≈ 2-5 Hz) couplings are indicative of a specific chair conformation. For this compound, the bulky substituent is strongly favored to be in the equatorial position to avoid unfavorable 1,3-diaxial interactions.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR experiments that detect protons that are close in space, typically within 5 Å. acdlabs.comlibretexts.org These experiments are crucial for confirming the relative stereochemistry and the conformational preferences determined from coupling constants. longdom.org
For the equatorially substituted chair conformation of this compound, specific NOE/ROE correlations would be expected:
Axial Protons: Strong correlations would be observed between the axial protons on C2, C4, and C6, as they are on the same face of the ring and in close proximity.
Substituent Proximity: Correlations between the proton on C3 and the axial protons on C2 and C4, as well as with the equatorial proton on C5, would help to definitively place the substituent.
Side Chain Conformation: NOEs between the piperidine ring protons (e.g., H3, H2, H4) and the protons of the ethyl side chain would provide information about the preferred rotational conformation (rotamer) of the side chain relative to the ring.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns. nih.gov
Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the molecular ion of this compound will undergo characteristic fragmentation. chemguide.co.uk The fragmentation pathways for sulfones and piperidines are well-documented. cdnsciencepub.comresearchgate.netmiamioh.edu
A plausible fragmentation pathway would involve:
α-Cleavage: The most common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the loss of an ethyl radical or larger fragments, resulting in a stable iminium ion. A key fragment would be observed at m/z 84, corresponding to the piperidine ring after cleavage of the side chain at the C3 position.
Sulfone Group Fragmentation: The C-S and S-O bonds in the methanesulfonyl group are susceptible to cleavage. Common losses include the methyl radical (•CH₃), sulfur dioxide (SO₂), or the entire methanesulfonyl radical (•SO₂CH₃). cdnsciencepub.comnih.gov Rearrangements involving the migration of atoms prior to fragmentation are also possible. researchgate.net
Side Chain Cleavage: Cleavage can occur along the ethyl chain, for instance, between the two carbon atoms, leading to fragments that help to piece together the structure of the substituent.
Table 2: Plausible Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Plausible Origin |
| 191 | [M]⁺ | Molecular Ion |
| 176 | [M - CH₃]⁺ | Loss of methyl radical from sulfone |
| 127 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 112 | [M - •SO₂CH₃]⁺ | Cleavage of C-S bond |
| 84 | [C₅H₁₀N]⁺ | α-cleavage at C3 of the piperidine ring |
| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |
Isotopic labelling is a powerful technique used in conjunction with mass spectrometry to verify proposed fragmentation mechanisms. wikipedia.org By selectively replacing specific atoms (e.g., hydrogen with deuterium (B1214612) or ¹²C with ¹³C) at known positions in the molecule, the mass shifts of the resulting fragment ions can be tracked. researchgate.netmdpi.com
For this compound, several labelling studies could be envisioned:
Deuteration of the Piperidine Ring: Synthesizing the compound with deuterium atoms at specific positions on the piperidine ring would confirm which fragments retain the ring structure. For example, if the fragment at m/z 84 shifts according to the number of deuterium labels on the ring, it would confirm its identity as the piperidinyl fragment.
¹³C Labelling of the Ethyl Chain: Incorporating a ¹³C atom into the ethyl chain would allow for the unambiguous tracking of fragments containing this part of the molecule.
Deuteration of the Sulfone Methyl Group: Replacing the methyl protons with deuterium would confirm fragments arising from the loss or retention of this group. A shift in the m/z 176 peak to m/z 179 (for [M - CD₃]⁺) would validate the loss of the methyl group from the molecular ion.
X-ray Crystallography and Solid-State Structure Determination
While NMR provides the structure in solution, single-crystal X-ray crystallography offers the most precise and unambiguous determination of the molecular structure in the solid state. This technique yields exact bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's conformation. mdpi.com
For this compound, a successful crystal structure determination would:
Confirm Connectivity: Unequivocally establish the atomic connectivity.
Define Solid-State Conformation: Reveal the precise chair conformation of the piperidine ring and the orientation of the methanesulfonylethyl substituent. It would be expected to confirm the equatorial positioning of the substituent.
Characterize Intermolecular Interactions: Detail how the molecules pack in the crystal lattice. This would include identifying and characterizing any hydrogen bonds (e.g., involving the piperidine N-H donor and the sulfone oxygen acceptors) and other non-covalent interactions that stabilize the crystal structure. This information is crucial for understanding the physical properties of the solid material.
Although obtaining suitable single crystals for analysis can be a challenge, the data provided by X-ray crystallography is considered the gold standard for molecular structure determination. google.com
Polymorphism and Crystal Engineering
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. For a molecule like this compound, the conformational flexibility of the piperidine ring (chair, boat, twist-boat conformations) and the rotational freedom of the ethylsulfone side chain create a high potential for polymorphic forms.
Crystal engineering principles are employed to control and predict the formation of specific polymorphs. researchgate.net This involves the strategic use of intermolecular interactions, such as hydrogen bonds and van der Waals forces, to guide the self-assembly of molecules into a desired crystal lattice. mdpi.com For this compound, the secondary amine of the piperidine ring is a strong hydrogen bond donor, while the oxygen atoms of the methanesulfonyl group are effective hydrogen bond acceptors. This donor-acceptor pairing is a primary tool in the crystal engineering of this compound, potentially leading to the formation of co-crystals or specific packing motifs that can stabilize a particular polymorphic form. nih.gov A polymorph risk assessment would be a crucial step in its development, statistically analyzing the probability of different hydrogen-bond formations to predict likely crystalline arrangements. nih.gov
Intermolecular Interactions in the Crystalline State
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions. The most significant of these would be the hydrogen bond between the piperidine N-H group (donor) and the sulfonyl oxygen atoms (acceptors). This interaction is a robust and highly directional force that often dictates the primary structural motifs in the crystal lattice, such as chains or dimers. researchgate.netnih.gov
Below is a table of anticipated intermolecular interactions and their typical energetic contributions in a crystalline state.
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |
| Hydrogen Bond | N-H (Piperidine) | O=S (Sulfonyl) | 15 - 40 |
| Weak Hydrogen Bond | C-H (Aliphatic) | O=S (Sulfonyl) | 4 - 10 |
| van der Waals Forces | All atoms | All atoms | 2 - 8 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity
Since this compound possesses a stereocenter at the C3 position of the piperidine ring, it exists as a pair of enantiomers, (R)- and (S)-3-(2-Methanesulfonylethyl)piperidine. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for probing the stereochemistry of chiral molecules. researchgate.net CD spectroscopy measures the differential absorption of left and right circularly polarized light.
Enantiomers produce CD spectra that are perfect mirror images of each other. A positive Cotton effect for one enantiomer will be a negative Cotton effect of equal magnitude for the other. nih.gov An equimolar (racemic) mixture will be CD-silent. This property makes CD an excellent tool for assessing the enantiomeric purity or enantiomeric excess (ee) of a sample. The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. nih.gov For this compound, electronic transitions associated with the N-H and S=O chromophores would likely give rise to distinct Cotton effects in the UV region, allowing for its stereochemical characterization. nih.govrsc.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy is indispensable for identifying functional groups and gaining insights into the molecular structure and conformation of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would show characteristic absorption bands for its key functional groups. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate band in the 3300-3500 cm⁻¹ region. nist.govchemicalbook.com The asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonyl group are expected to produce very strong and distinct bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Aliphatic C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ range. spectrabase.com
Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. nih.gov While N-H and O-H stretches are often weaker in Raman spectra, sulfur-containing functional groups typically produce strong Raman signals. spectrabase.com The S=O and C-S stretching vibrations would be readily identifiable. The skeletal vibrations of the piperidine ring would also be visible in both FT-IR and Raman spectra, and shifts in these frequencies can provide information about the ring's conformation (e.g., equatorial vs. axial orientation of the substituent). researchgate.netspectrabase.com
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |
| N-H (Piperidine) | Stretching | 3300 - 3500 (medium) | Weak |
| C-H (Aliphatic) | Stretching | 2850 - 3000 (strong) | Strong |
| S=O (Sulfonyl) | Asymmetric Stretch | 1350 - 1300 (strong) | Medium |
| S=O (Sulfonyl) | Symmetric Stretch | 1160 - 1120 (strong) | Strong |
| C-N (Piperidine) | Stretching | 1250 - 1020 (medium) | Medium |
| C-S (Sulfone) | Stretching | 800 - 600 (medium) | Strong |
Chromatographic Methods for Purity Assessment and Enantiomeric Separation
Chromatography is the cornerstone of purity assessment and chiral separation for compounds like this compound.
HPLC is a versatile technique for determining the purity of a sample and separating its components. For purity analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. nih.gov The compound, being polar, would be separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, likely a mixture of water/acetonitrile or water/methanol with additives like formic acid or trifluoroacetic acid to ensure good peak shape. epa.gov
For the separation of its enantiomers, a specialized chiral HPLC method is required. nih.gov This involves using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak AD-H) are often effective for separating the enantiomers of amine-containing compounds. researchgate.net The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different stabilities and thus different retention times. preprints.org Pre-column derivatization with a chromophoric agent can be used to enhance UV detection if the parent compound has a weak chromophore. nih.govgoogle.comgoogle.com
A representative table for a chiral HPLC method is provided below.
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 228 nm (after derivatization if needed) |
| Injection Volume | 5 µL |
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. hpst.cz this compound, while moderately polar, could be amenable to GC-MS analysis, possibly after derivatization of the N-H group to increase volatility.
Computational and Theoretical Investigations of 3 2 Methanesulfonylethyl Piperidine
Molecular Docking and Ligand-Protein Interaction Modeling (Pre-clinical/Mechanistic Focus)
No published studies detailing molecular docking simulations or ligand-protein interaction modeling specifically for 3-(2-Methanesulfonylethyl)piperidine were found. While computational docking is a common technique used to predict the binding orientation and affinity of small molecules like piperidine (B6355638) derivatives to protein targets, this specific compound does not appear to have been the subject of such investigations in the available literature.
Binding Site Analysis
There is no available information from molecular docking studies to describe the potential binding sites or key amino acid residue interactions for this compound with any biological target.
Interaction Energy Calculations
No data from interaction energy calculations, such as those derived from methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Linear Interaction Energy (LIE), are available for this compound. These calculations are typically performed following molecular dynamics simulations to estimate the binding free energy between a ligand and its target protein, but no such simulations have been reported for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Pre-clinical/Mechanistic Focus)
No Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound were found in the scientific literature. QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The absence of such a study indicates a lack of sufficient and specific biological activity data for a homologous series including this compound.
Descriptor Calculation and Feature Selection
There are no reports on the calculation of molecular descriptors (e.g., topological, electronic, steric) or the selection of specific features for this compound within the context of a QSAR study.
Model Development and Validation for Biological Activity Predictions (Non-clinical)
As no QSAR studies involving this compound were identified, there are no developed or validated models to report for the prediction of its non-clinical biological activity.
Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is no specific in vitro or ex vivo pharmacological research data for the compound This compound .
While the broader class of piperidine derivatives has been the subject of extensive pharmacological investigation, the specific data required to populate the requested sections—such as receptor binding affinities, enzyme inhibition constants, or effects on cellular signaling pathways—are not available for this particular molecule. Research into related compounds, such as 3-(Methylsulfonyl)piperidine, exists, but these findings are not directly applicable and would fall outside the strict scope of the user's request.
Consequently, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline for "this compound."
Mechanistic Pharmacology and Biological Target Engagement Studies Strictly in Vitro and Ex Vivo Focus
Structure-Activity Relationship (SAR) Insights into Target Specificity and Affinity (Non-clinical)
The piperidine (B6355638) moiety is a prevalent scaffold in medicinal chemistry, and its derivatives have been extensively studied to understand how structural modifications influence biological activity. nih.govnih.gov For many piperidine-based compounds, the nature and position of substituents on the piperidine ring, as well as the composition of the side chain, are critical determinants of target affinity and specificity. nih.govresearchgate.net
In the context of dual-acting ligands, such as those targeting both histamine (B1213489) H3 and sigma-1 (σ1) receptors, the piperidine ring has been identified as a key structural element for σ1 receptor activity. nih.gov Comparative studies have shown that replacing a piperazine (B1678402) ring with a piperidine ring can dramatically increase affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov This highlights the piperidine core's influential role in directing target engagement.
Further SAR studies on various piperidine derivatives have demonstrated that modifications to the side chain, including its length and the nature of the terminal group, can significantly impact potency and selectivity. For instance, in a series of compounds, the length of an alkyl linker did not show a clear influence on the affinity for σ1 receptors in some cases, while in others, lengthening a linker from two to three carbon atoms led to a notable decrease in affinity due to steric clashes with amino acid residues in the binding pocket. nih.gov
The substitution pattern on aromatic rings attached to the piperidine scaffold also plays a pivotal role. The presence and position of substituents like hydroxyl or fluoro groups can be either beneficial or detrimental to the affinity for specific biological targets. nih.gov For example, a 4-hydroxylphenyl moiety was found to be generally unfavorable for affinity to both σ1 and σ2 receptors in one series of compounds. nih.gov
Interactive Table: Structure-Activity Relationship of Piperidine Analogs
| Compound ID | Core Moiety | Linker Length | Terminal Group | Target Affinity (Ki, nM) |
|---|---|---|---|---|
| Analog A | Piperidine | 2 carbons | 4-Hydroxyphenyl | Reduced σ1 and σ2 affinity nih.gov |
| Analog B | Piperidine | 3 carbons | 4-Hydroxyphenyl | Further reduced affinity nih.gov |
| Analog C | Piperazine | N/A | Varies | Lower σ1 affinity vs. piperidine nih.gov |
| Analog D | Piperidine | N/A | Varies | Higher σ1 affinity vs. piperazine nih.gov |
Mechanistic Insights from Selectivity Profiling across Biological Targets
Selectivity profiling across a range of biological targets is essential to characterize the mechanism of action of a compound and to anticipate potential off-target effects. For piperidine derivatives, this profiling has often revealed polypharmacology, where a single compound interacts with multiple targets. nih.gov This can be advantageous for treating complex diseases but also necessitates a thorough understanding of the selectivity profile.
In studies of dual H3/σ1 receptor ligands, selectivity profiling confirmed that certain piperidine-containing compounds exhibit high affinity for both targets while showing negligible interaction with other histamine receptor subtypes. nih.gov The selectivity between σ1 and σ2 receptors is another important aspect. For some piperidine derivatives, a high degree of selectivity for the σ1 receptor over the σ2 receptor has been achieved, which is a desirable characteristic for targeting σ1-mediated pathways. nih.gov
The unique chemical structure of piperidine allows it to be combined with various molecular fragments, leading to derivatives that can interact with a wide array of biological targets, including enzymes, receptors, ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org In silico prediction tools, in conjunction with in vitro assays, are valuable for forecasting the potential biological activities and target profiles of novel piperidine derivatives. clinmedkaz.orgclinmedkaz.org This integrated approach aids in the early identification of promising lead compounds and helps to guide further preclinical development.
Interactive Table: Selectivity Profile of a Representative Piperidine Analog
| Target | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Sigma-1 Receptor | 24 nih.gov | Agonist nih.gov |
| Sigma-2 Receptor | >1200 (calculated from ratio) nih.gov | Low Affinity |
| Histamine H3 Receptor | 7.70 nih.gov | Antagonist nih.gov |
| Other Histamine Receptors | Low Affinity nih.gov | N/A |
Potential Non Clinical and Mechanistic Applications and Future Research Directions
Role as a Privileged Scaffold in Ligand Design (Non-clinical Focus)
The piperidine (B6355638) ring is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netcambridgemedchemconsulting.comnih.gov This designation is attributed to its frequent appearance in a vast array of bioactive molecules and its ability to serve as a versatile template for developing ligands that can interact with a variety of biological targets. nih.govresearchgate.netcambridgemedchemconsulting.com The three-dimensional nature of the piperidine scaffold allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with protein binding pockets. cambridgemedchemconsulting.com
In the context of 3-(2-Methanesulfonylethyl)piperidine, the piperidine core provides a robust framework for the attachment of the methanesulfonylethyl side chain. This scaffold can be further functionalized at the nitrogen atom or other positions on the ring to create a library of compounds for screening against various non-clinical targets. The N-benzyl piperidine motif, for instance, is a popular choice in drug discovery due to its structural flexibility and ability to engage in cation-π interactions with target proteins. cambridgemedchemconsulting.com
The methanesulfonyl group, being a strong hydrogen bond acceptor, can significantly influence the binding affinity and selectivity of a ligand. Therefore, this compound could serve as a foundational structure in the design of novel ligands for receptors, enzymes, and ion channels in a non-clinical research setting.
Development of Chemical Probes for Biological Research
Chemical probes are essential tools for dissecting complex biological processes. The piperidine scaffold is a common feature in the design of such probes. rsc.org For example, piperazine-based fluorescent probes have been developed for the detection of hydrogen sulfide. rsc.org Given the structural similarities, a piperidine-based scaffold like this compound could be adapted for similar purposes.
The methanesulfonyl group can be a key pharmacophore or a site for modification. For instance, the sulfone moiety could be functionalized with a fluorophore, a biotin (B1667282) tag, or a photoaffinity label to create a versatile chemical probe. Such a probe could be used in non-clinical studies to:
Identify and characterize novel protein targets.
Visualize the localization of specific biomolecules within cells.
Investigate the mechanism of action of bioactive compounds.
The development of probes based on the this compound scaffold would be a valuable addition to the chemical biology toolbox.
Use as a Precursor for Other Organic Compounds (Non-medicinal)
In organic synthesis, piperidine and its derivatives are valuable building blocks. ijnrd.orgnbinno.com They can be used as bases, catalysts, and starting materials for the synthesis of more complex molecules. ijnrd.orgwikipedia.org The compound this compound can serve as a versatile precursor in various non-medicinal synthetic applications.
The secondary amine of the piperidine ring can be readily functionalized through N-alkylation, N-acylation, or N-arylation to introduce a wide range of substituents. nih.gov The methanesulfonyl group is a stable and relatively inert functional group, making it compatible with many reaction conditions. However, under specific conditions, the sulfone group can act as a leaving group, enabling further transformations. researchgate.net
For instance, the Julia-Kocienski olefination is a powerful method for the formation of carbon-carbon double bonds, where a sulfone is a key reactant. While this typically involves β-hydroxy sulfones, the chemistry of sulfones is diverse, and this compound could potentially be modified to participate in related synthetic transformations.
Advanced Materials and Polymer Science Applications (If applicable)
While the primary applications of piperidine derivatives are in the life sciences, there is growing interest in their use in materials science. nbinno.com The incorporation of piperidine moieties into polymer backbones can influence their physical and chemical properties. Sulfone-containing polymers, such as polysulfones, are known for their high thermal stability and mechanical strength. acs.org
The combination of a piperidine ring and a sulfone group in this compound suggests potential applications in the development of novel functional materials. For example, it could be explored as a monomer or a modifying agent in the synthesis of:
Specialty Polymers: Polymers with enhanced thermal stability, chemical resistance, or specific binding properties.
Corrosion Inhibitors: Piperidine derivatives have been investigated for their ability to prevent metal corrosion. ijnrd.org
Functional Coatings: Coatings with tailored surface properties for various industrial applications.
Further research is needed to explore the polymerization of this compound derivatives and to characterize the properties of the resulting materials.
Chemoinformatic Analysis of Related Chemical Space
Chemoinformatics plays a crucial role in modern drug discovery and materials science by enabling the analysis of large chemical datasets. nih.gov The chemical space around the piperidine scaffold is vast and has been the subject of numerous chemoinformatic studies. rsc.orgnih.govresearcher.life
A chemoinformatic analysis of a virtual library of compounds based on the this compound scaffold could provide valuable insights into:
Drug-likeness and ADMET properties: Predicting the potential of these compounds as drug candidates. nih.gov
Structural diversity: Assessing the novelty and diversity of the chemical space covered by the library. rsc.orgnih.gov
Pharmacophore modeling: Identifying the key structural features required for binding to specific biological targets. nih.gov
Such an analysis would help to prioritize the synthesis of the most promising compounds and to guide the design of future libraries.
Challenges and Opportunities in the Synthesis and Study of Piperidine Sulfones
The synthesis of substituted piperidines can be challenging, particularly when controlling stereochemistry. enamine.netacs.orgenamine.net The synthesis of 3-substituted piperidines often requires multi-step sequences and careful optimization of reaction conditions. acs.orgenamine.net The introduction of the methanesulfonylethyl group at the 3-position of the piperidine ring presents a synthetic challenge that could be approached through various strategies, such as the conjugate addition of a piperidine-based nucleophile to methyl vinyl sulfone.
The study of piperidine sulfones also presents opportunities for the discovery of novel chemical reactions and the development of new synthetic methodologies. bohrium.com For example, the development of efficient and stereoselective methods for the synthesis of this compound and its derivatives would be a significant contribution to the field of organic chemistry.
Directions for Advanced Mechanistic Investigations
The reactivity of both the piperidine ring and the sulfone group offers several avenues for advanced mechanistic investigations. researchgate.netresearchgate.netnih.gov Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and for designing new transformations.
Future mechanistic studies could focus on:
The kinetics and thermodynamics of the conjugate addition reaction used to synthesize this compound.
The mechanism of reactions involving the sulfone group , such as its potential use as a leaving group or in radical reactions. researchgate.netnih.gov
The conformational analysis of this compound and its derivatives to understand how the substituents influence the ring conformation and, consequently, the biological activity.
These studies would provide a deeper understanding of the chemical properties of this compound and pave the way for its rational application in various fields.
Integration of Artificial Intelligence and Machine Learning in Compound Design
For piperidine-containing compounds, which are prevalent in many classes of pharmaceuticals, AI and ML models can be trained on existing data to understand the complex structure-activity relationships (SAR) that govern their biological effects. researchgate.netnih.gov These models can then be used to predict the activity of novel derivatives, guiding the design of more potent and selective molecules.
A significant application of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models mathematically correlate the structural features of molecules with their biological activities. By employing machine learning algorithms such as support vector machines (SVM) and random forests, researchers can build predictive QSAR models for piperidine derivatives. researchgate.netmdpi.com These models can then be used to screen virtual libraries of compounds and identify those with the desired activity profile before they are synthesized.
The synergy between advanced computational methods, such as free energy perturbation (FEP+), and machine learning is also a promising area. acs.org ML models can be trained on FEP+ predicted potencies to create powerful tools for guiding synthetic prioritization across large virtual libraries of compounds. acs.org This integrated approach combines the accuracy of physics-based simulations with the speed and learning capacity of machine learning.
Q & A
Basic: What are the recommended synthetic routes for 3-(2-Methanesulfonylethyl)piperidine, and how can reaction conditions be optimized for yield and purity?
Answer:
Synthesis typically involves functionalization of the piperidine core. A common approach is nucleophilic substitution or coupling reactions. For example:
- Step 1: React piperidine derivatives with methanesulfonyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) in dichloromethane (DCM) to introduce the sulfonylethyl group.
- Step 2: Optimize reaction temperature (e.g., 0–25°C) and stoichiometry to minimize side products like over-alkylation.
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Yield improvements (70–85%) are achieved by controlling moisture levels and using anhydrous solvents .
Basic: Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Answer:
Key methods include:
- NMR Spectroscopy:
- ¹H NMR: Look for piperidine ring protons (δ 1.4–2.8 ppm) and methanesulfonyl CH₂ signals (δ 3.1–3.4 ppm).
- ¹³C NMR: Confirm sulfonyl group presence (δ 44–46 ppm for CH₂-SO₂; δ 110–120 ppm for SO₂).
- HPLC-MS: Monitor purity (>98%) using reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) and confirm molecular ion peaks (e.g., [M+H]+ at m/z 207.1) .
Advanced: How do substituent effects on the piperidine ring influence the compound’s bioactivity, and what computational tools can predict structure-activity relationships (SAR)?
Answer:
- Substituent Impact:
- Computational Methods:
- Use molecular docking (AutoDock Vina) to predict interactions with targets like serotonin receptors.
- Apply QSAR models (e.g., using CODESSA or MOE) to correlate logP, TPSA, and hydrogen-bonding capacity with activity .
Advanced: How can researchers resolve contradictions in reported biological data for this compound derivatives?
Answer:
Discrepancies often arise from:
- Experimental Variability: Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., ATP levels in kinase assays).
- Solution:
Basic: What safety protocols are essential when handling this compound in the laboratory?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation (risk code H313).
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA code D003) .
Advanced: What strategies mitigate piperidine ring instability during large-scale synthesis?
Answer:
- Stabilization Techniques:
Basic: How is the purity of this compound validated for pharmacological studies?
Answer:
- Purity Criteria:
Advanced: Can this compound serve as a precursor for radiopharmaceuticals, and what labeling methods are feasible?
Answer:
- Labeling Approaches:
- ¹¹C Radiolabeling: Introduce [¹¹C]methyl groups via Suzuki-Miyaura coupling.
- ¹⁸F Fluorination: Use prosthetic groups (e.g., [¹⁸F]SFB) for PET tracer development.
- Challenges: Ensure radiochemical purity (>99%) and stability in physiological buffers .
Basic: What solvent systems are optimal for solubility studies of this compound?
Answer:
- Polar Solvents: DMSO or ethanol for in vitro assays (up to 50 mM stock solutions).
- Aqueous Buffers: Use cyclodextrins (e.g., HP-β-CD) to enhance solubility in PBS (pH 7.4) for pharmacokinetic studies .
Advanced: How do stereochemical variations (e.g., R vs. S configurations) impact the pharmacological profile of this compound analogs?
Answer:
- Case Study: (S)-2-(Trifluoromethyl)piperidine derivatives show 10-fold higher 5-HT receptor affinity vs. (R)-isomers due to steric and electronic complementarity.
- Method: Resolve enantiomers via chiral HPLC (Chiralpak AD-H column) and validate using circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
